Lipophilicity (XLogP3-AA) Enhancement vs. 5-Phenyl-1,3,4-thiadiazol-2-amine
The target compound shows a computed XLogP3-AA of 2.6, substantially higher than the unsubstituted phenyl analog (XLogP3-AA = 1.7) [1][2]. This 0.9 logP unit increase is driven by the difluoromethoxy group and translates to an approximately 8-fold higher octanol-water partition coefficient.
Δ +0.9 logP (~8× partition coefficient)
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 5-Phenyl-1,3,4-thiadiazol-2-amine: XLogP3-AA = 1.7 |
| Quantified Difference | +0.9 logP units (~8-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 / 2025.09.15) |
Why This Matters
Higher lipophilicity directly enhances passive membrane permeability, a critical parameter in cell-based assays and in vivo profiling.
- [1] PubChem Compound Summary CID 43123831: 5-[3-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 219408: 2-Amino-5-phenyl-1,3,4-thiadiazole. National Center for Biotechnology Information. View Source
